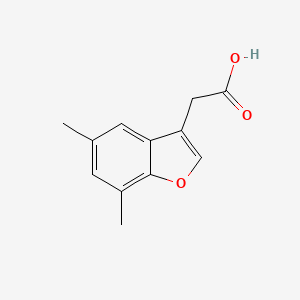2-(5,7-Dimethyl-1-benzofuran-3-yl)acetic acid
CAS No.:
Cat. No.: VC16256265
Molecular Formula: C12H12O3
Molecular Weight: 204.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H12O3 |
|---|---|
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | 2-(5,7-dimethyl-1-benzofuran-3-yl)acetic acid |
| Standard InChI | InChI=1S/C12H12O3/c1-7-3-8(2)12-10(4-7)9(6-15-12)5-11(13)14/h3-4,6H,5H2,1-2H3,(H,13,14) |
| Standard InChI Key | XLARYQBYEMKMLM-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=C1)C(=CO2)CC(=O)O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 2-(5,7-dimethyl-1-benzofuran-3-yl)acetic acid consists of a benzofuran ring system (a fused benzene and furan ring) with methyl groups at positions 5 and 7. The acetic acid side chain is attached to the 3-position of the benzofuran ring (Figure 1). The molecular formula is C₁₃H₁₄O₃, with a molecular weight of 218.25 g/mol .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄O₃ |
| Molecular Weight | 218.25 g/mol |
| CAS Number | Not formally assigned |
| Solubility | Likely polar organic solvents |
| Melting Point | Data unavailable |
Substituent Effects
The electron-donating methyl groups at positions 5 and 7 influence the electronic distribution of the benzofuran ring, potentially enhancing stability and altering reactivity compared to unsubstituted analogs . The acetic acid group introduces acidity (pKa ≈ 4–5), enabling salt formation and participation in hydrogen bonding .
Synthesis and Derivative Formation
Synthetic Pathways
While no direct synthesis of 2-(5,7-dimethyl-1-benzofuran-3-yl)acetic acid is documented, analogous compounds suggest viable routes:
-
Friedel-Crafts Acylation: Introduction of an acetyl group to a preformed 5,7-dimethylbenzofuran via electrophilic substitution, followed by oxidation to the carboxylic acid .
-
Hydrolysis of Esters: Alkaline hydrolysis of ethyl 2-(5,7-dimethyl-1-benzofuran-3-yl)acetate, as demonstrated in related benzofuran systems .
-
Acid Chloride Amination: Conversion of the corresponding benzofuran acetic acid to an acid chloride (e.g., using thionyl chloride), followed by reaction with amines and reduction to yield secondary or tertiary amine derivatives .
Key Intermediate: 5,7-Dimethylbenzofuran-3-yl-acetic Acid
The synthesis of this intermediate likely mirrors methods used for 5-methoxybenzofuran-3-yl-acetic acid :
-
Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds.
-
Functionalization via acetylation at the 3-position.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Hypothetical ¹H NMR (600 MHz, CDCl₃) signals:
-
Aromatic protons: δ 6.8–7.2 ppm (multiplet, 2H, H-4 and H-6) .
-
Acetic acid protons: δ 3.7 ppm (singlet, 2H, CH₂COO) and δ 12.1 ppm (broad, 1H, COOH) .
¹³C NMR would reveal carbonyl carbons (δ 170–175 ppm), aromatic carbons (δ 110–160 ppm), and methyl carbons (δ 20–25 ppm) .
Mass Spectrometry (MS)
Expected fragmentation patterns include:
-
Molecular ion: m/z 218 [M]⁺.
-
Loss of COOH: m/z 174 [M – COOH]⁺.
Infrared (IR) Spectroscopy
Key absorptions:
Applications and Future Directions
Pharmaceutical Development
The compound’s structural similarity to GPCR agonists supports its exploration in:
-
Type 2 Diabetes: As an insulin secretagogue.
-
Oncology: Apoptosis-inducing agents.
Material Science
Benzofuran derivatives are employed in organic electronics. The methyl groups could tune electronic properties for optoelectronic applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume